molecular formula C15H25N3O6 B14466548 N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline CAS No. 66211-28-7

N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline

Cat. No.: B14466548
CAS No.: 66211-28-7
M. Wt: 343.38 g/mol
InChI Key: CUJZLHHHHWKOFI-ZJUUUORDSA-N
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Description

N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline is a synthetic peptide derivative that incorporates the tert-butyloxycarbonyl (Boc) protecting group. This compound is often used in peptide synthesis due to its stability and ease of deprotection. The Boc group is particularly useful for protecting amino groups during chemical reactions, allowing for selective transformations without interference from the amino functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline typically involves the stepwise coupling of protected amino acids. The Boc group is introduced to the amino acid using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The protected amino acids are then coupled using standard peptide coupling reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers that can handle multiple coupling and deprotection steps efficiently. The use of high-throughput techniques and optimized reaction conditions ensures high yield and purity of the final product.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(tert-Butoxycarbonyl)glycyl-D-alanyl-L-proline primarily involves the protection and deprotection of amino groups. The Boc group stabilizes the amino functionality during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in further coupling reactions to form peptide bonds .

Comparison with Similar Compounds

Properties

CAS No.

66211-28-7

Molecular Formula

C15H25N3O6

Molecular Weight

343.38 g/mol

IUPAC Name

(2S)-1-[(2R)-2-[[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]amino]propanoyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H25N3O6/c1-9(12(20)18-7-5-6-10(18)13(21)22)17-11(19)8-16-14(23)24-15(2,3)4/h9-10H,5-8H2,1-4H3,(H,16,23)(H,17,19)(H,21,22)/t9-,10+/m1/s1

InChI Key

CUJZLHHHHWKOFI-ZJUUUORDSA-N

Isomeric SMILES

C[C@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Canonical SMILES

CC(C(=O)N1CCCC1C(=O)O)NC(=O)CNC(=O)OC(C)(C)C

Origin of Product

United States

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